molecular formula C10H13NO4 B14008574 Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate CAS No. 67044-07-9

Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate

Cat. No.: B14008574
CAS No.: 67044-07-9
M. Wt: 211.21 g/mol
InChI Key: XXOCIOQRSNSUQA-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a prop-2-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with ethyl acetoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.

Scientific Research Applications

Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dioxo-1-butylpyrrolidine-3-carboxylate
  • Ethyl 4,5-dioxo-1-methylpyrrolidine-3-carboxylate
  • Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate

Uniqueness

Ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate is unique due to its specific side chain and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

67044-07-9

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 4,5-dioxo-1-prop-2-enylpyrrolidine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-3-5-11-6-7(8(12)9(11)13)10(14)15-4-2/h3,7H,1,4-6H2,2H3

InChI Key

XXOCIOQRSNSUQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)CC=C

Origin of Product

United States

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